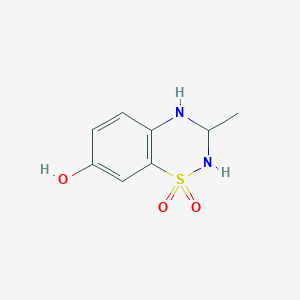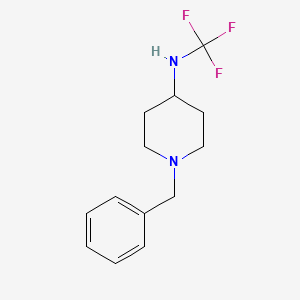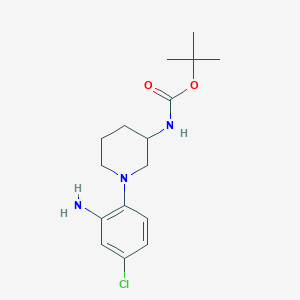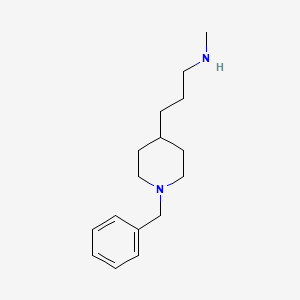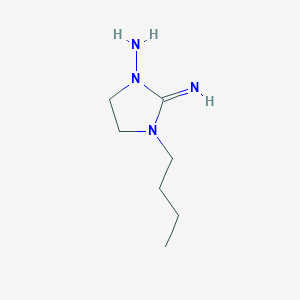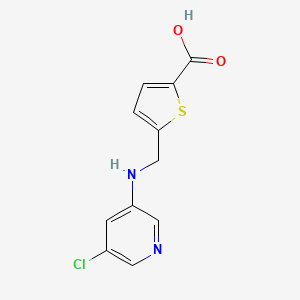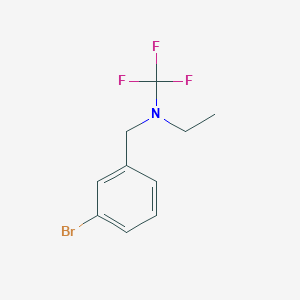
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: is an organic compound that features a benzyl group substituted with a bromine atom at the third position and an ethanamine group substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and trifluoroacetic acid.
Reaction with Ethanamine: The 3-bromobenzyl chloride is reacted with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Formation of the Product: The reaction mixture is then heated under reflux conditions to facilitate the formation of this compound. The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethanamine group can be oxidized to form corresponding imines or amides.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Imines or amides.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: By modulating enzyme activity or receptor binding, the compound can influence various biochemical pathways, leading to changes in cellular function and signaling.
Vergleich Mit ähnlichen Verbindungen
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: can be compared with other similar compounds, such as:
N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
N-(3-bromobenzyl)-N-(methyl)ethanamine: Similar structure but with a methyl group instead of trifluoromethyl. The trifluoromethyl group imparts unique electronic properties to the compound.
N-(3-bromobenzyl)-N-(trifluoromethyl)propanamine: Similar structure but with a propanamine group instead of ethanamine. The longer carbon chain may affect the compound’s solubility and reactivity.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool for researchers in medicinal chemistry, materials science, and beyond. By understanding its preparation methods, chemical reactions, and applications, scientists can continue to explore and harness the full potential of this intriguing compound.
Eigenschaften
Molekularformel |
C10H11BrF3N |
|---|---|
Molekulargewicht |
282.10 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11BrF3N/c1-2-15(10(12,13)14)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
WHOIKTODGPVZPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
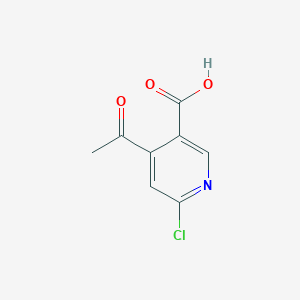
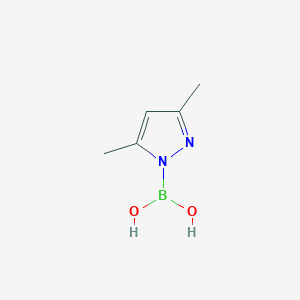
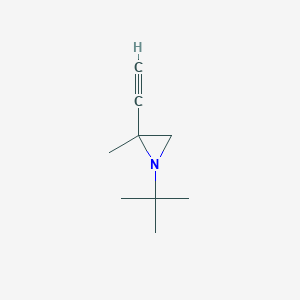
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
